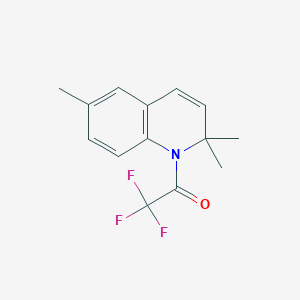
Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry, particularly due to its antimicrobial, antimalarial, and anti-inflammatory properties . The presence of the trifluoroacetyl group in this compound enhances its chemical reactivity and potential biological activity.
準備方法
The synthesis of Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- can be achieved through various synthetic routes. One common method involves the condensation of aniline with acetone in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction is typically carried out under reflux conditions to yield the desired product. Industrial production methods often employ similar routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antimalarial activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances its ability to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or antimalarial activity .
類似化合物との比較
Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- can be compared with other similar compounds, such as:
Ethoxyquin: Another quinoline derivative used as an antioxidant in food preservation.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2,2,4-Trimethyl-1,2-dihydroquinoline: Used as an industrial antioxidant in rubber technologies.
The uniqueness of Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
特性
CAS番号 |
828938-83-6 |
|---|---|
分子式 |
C14H14F3NO |
分子量 |
269.26 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(2,2,6-trimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C14H14F3NO/c1-9-4-5-11-10(8-9)6-7-13(2,3)18(11)12(19)14(15,16)17/h4-8H,1-3H3 |
InChIキー |
VVIKNAXVRWWEMR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C(C=C2)(C)C)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


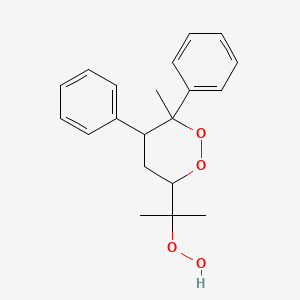
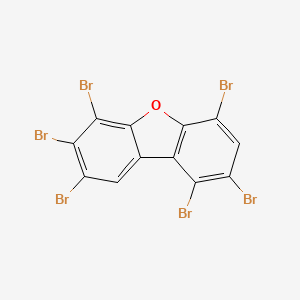
![3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B14227474.png)
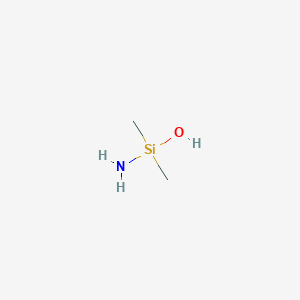
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14227491.png)
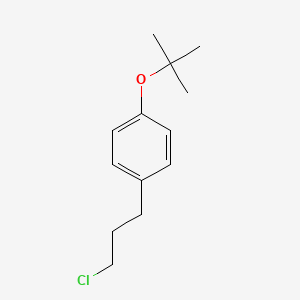
![6-[(4-Chloroanilino)methylidene]-4-iodo-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14227495.png)
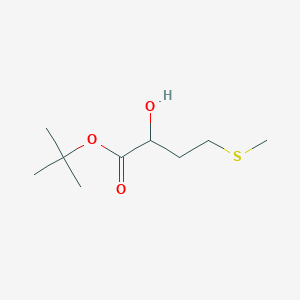

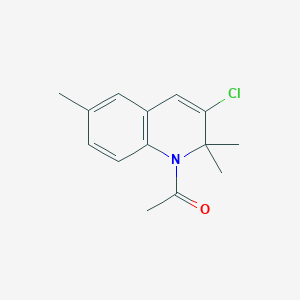
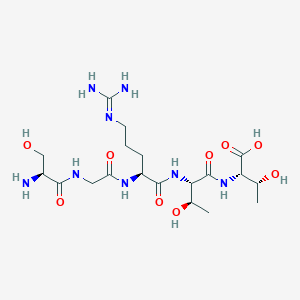
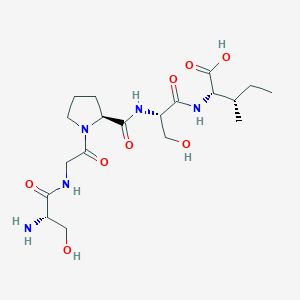
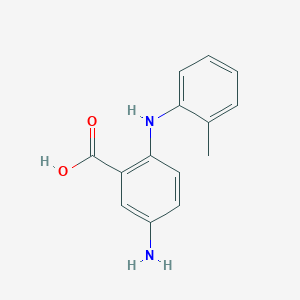
![Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14227526.png)
